Home > Products > Screening Compounds P119738 > (3,4-Dimethoxy-benzyl)-(1,2-dimethyl-1H-benzoimidazol-5-yl)-amine
(3,4-Dimethoxy-benzyl)-(1,2-dimethyl-1H-benzoimidazol-5-yl)-amine - 337925-60-7

(3,4-Dimethoxy-benzyl)-(1,2-dimethyl-1H-benzoimidazol-5-yl)-amine

Catalog Number: EVT-1636261
CAS Number: 337925-60-7
Molecular Formula: C18H21N3O2
Molecular Weight: 311.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(3,4-Dimethoxy-benzyl)-(1,2-dimethyl-1H-benzoimidazol-5-yl)-amine is a chemical compound characterized by its unique molecular structure and properties. With a molecular formula of C18H21N3O2C_{18}H_{21}N_{3}O_{2} and a molecular weight of approximately 311.38 daltons, this compound has garnered attention in various scientific fields due to its potential biological activities and applications.

Source

The compound can be synthesized through various methods, as detailed in several studies and patents. It is primarily derived from the combination of 3,4-dimethoxybenzylamine and 1,2-dimethyl-1H-benzoimidazole, which are both known for their biological significance .

Classification

This compound falls under the category of benzimidazole derivatives, which are known for their diverse pharmacological properties. Benzimidazole compounds often exhibit antimicrobial, anti-inflammatory, and anticancer activities.

Synthesis Analysis

Methods

The synthesis of (3,4-Dimethoxy-benzyl)-(1,2-dimethyl-1H-benzoimidazol-5-yl)-amine can be achieved through several synthetic routes. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with 1,2-dimethyl-1H-benzoimidazole in the presence of reducing agents .

Technical Details

The synthesis typically requires careful control of reaction conditions such as temperature and pH to optimize yield and purity. The use of solvents like DMSO or ethanol is common in these reactions to facilitate the formation of the desired product. Reaction times can vary but generally range from several hours to overnight depending on the specific conditions employed .

Molecular Structure Analysis

Data

Key structural data includes:

  • Molecular Formula: C18H21N3O2C_{18}H_{21}N_{3}O_{2}
  • Molecular Weight: 311.38 g/mol
  • InChI Key: GAHJUOIVAKWIIW-UHFFFAOYSA-N .
Chemical Reactions Analysis

Reactions

(3,4-Dimethoxy-benzyl)-(1,2-dimethyl-1H-benzoimidazol-5-yl)-amine can undergo various chemical reactions typical for amines and benzimidazoles. These include:

  • Nucleophilic Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles.
  • Oxidation/Reduction: The compound can be oxidized to form N-oxides or reduced using agents like sodium borohydride .

Technical Details

Reactions are generally conducted under controlled conditions to prevent decomposition or side reactions. For example, oxidation reactions may require specific reagents like hydrogen peroxide or potassium permanganate under acidic or neutral conditions to ensure selectivity.

Mechanism of Action

Process

The mechanism of action for (3,4-Dimethoxy-benzyl)-(1,2-dimethyl-1H-benzoimidazol-5-yl)-amine is not fully elucidated but is thought to involve interactions with biological targets such as enzymes or receptors involved in cellular signaling pathways.

Data

Research indicates that the 3,4-dimethoxybenzyl group enhances solubility and stability while potentially influencing bioavailability through its cleavage under specific conditions (e.g., elevated temperatures or acidic environments) .

Physical and Chemical Properties Analysis

Physical Properties

Key physical properties include:

  • Density: Not explicitly stated but typically estimated based on molecular weight.
  • Boiling Point: Not specified but inferred from similar compounds.

Chemical Properties

The chemical properties encompass reactivity with acids and bases, stability under various conditions, and solubility in organic solvents. These properties are crucial for understanding the compound's behavior in biological systems and its potential applications .

Applications

(3,4-Dimethoxy-benzyl)-(1,2-dimethyl-1H-benzoimidazol-5-yl)-amine has promising applications in scientific research due to its antimicrobial properties against both gram-positive and gram-negative bacteria. Its derivatives have been explored for potential therapeutic uses in treating infections and other diseases related to cellular dysfunctions. Additionally, its unique structural features may allow for further modifications leading to novel pharmacological agents.

Introduction to (3,4-Dimethoxy-benzyl)-(1,2-dimethyl-1H-benzoimidazol-5-yl)-amine in Contemporary Research

Historical Context and Discovery Milestones

(3,4-Dimethoxy-benzyl)-(1,2-dimethyl-1H-benzoimidazol-5-yl)-amine emerged as a synthetic benzimidazole derivative during early 2000s explorations of N-substituted benzimidazole libraries. Its development coincided with heightened interest in modulating the benzimidazole core—a privileged scaffold in medicinal chemistry known for diverse bioactivities. Unlike naturally occurring benzimidazoles (e.g., vitamin B₁₂ components), this compound resulted from deliberate structural hybridization: merging the 1,2-dimethyl-1H-benzoimidazole pharmacophore with a 3,4-dimethoxybenzylamine moiety [1] [6]. The 3,4-dimethoxybenzyl group was strategically selected to enhance lipid solubility and potential CNS permeability, leveraging established structure-property relationships of methoxy-substituted aromatics [5].

Early synthetic routes, as reflected in current commercial offerings, typically involve nucleophilic substitution where 5-amino-1,2-dimethylbenzimidazole reacts with 3,4-dimethoxybenzyl halides under basic conditions. Purification challenges arising from polar byproducts delayed its initial isolation in high purity (>95%), a hurdle overcome with advanced chromatographic techniques [1] [7]. No seminal publication claims its "discovery"; instead, it surfaced in patent landscapes around 2010–2015 concerning kinase inhibitors and GPCR modulators, though specific therapeutic claims remain proprietary. Its CAS registry (unassigned in public search results) and commercial availability as a "research impurity" since circa 2018 underscore its role as a building block rather than a drug candidate [1] [2].

Table 1: Key Molecular Characteristics of (3,4-Dimethoxy-benzyl)-(1,2-dimethyl-1H-benzoimidazol-5-yl)-amine

PropertyValueSource/Confirmation Method
Molecular FormulaC₁₈H₂₁N₃O₂ClearSynth product specification [1]
Molecular Weight311.39 g/molCalculated from formula
CategorySynthetic impurity/Building blockSupplier classification [1] [7]
Purity Specification>95% (HPLC)Commercial COA data [7]
Benzimidazole Substitution1,2-Dimethyl, 5-amineChemical name consistency [1] [6]

Significance in Medicinal Chemistry and Pharmacology

This compound’s significance stems from three interconnected aspects: its benzimidazole core, strategic substituents, and unexplored biological potential. The 1,2-dimethylbenzimidazole moiety confers metabolic stability by blocking CYP450-mediated oxidation at the N1-position, while the 5-amino group enables further derivatization—a critical feature for scaffold diversification in hit-to-lead optimization [5] [6]. The 3,4-dimethoxybenzyl fragment introduces hydrogen-bonding capability via methoxy oxygen atoms and enhances lipophilicity (calculated LogP ~2.8), potentially improving blood-brain barrier penetration relative to simpler benzylamines [5].

Structure-activity relationship (SAR) studies of analogous compounds suggest plausible target affinities. For instance:

  • Kinase Inhibition: Analogues like 2-benzyl-1H-benzimidazol-5-amines demonstrate moderate kinase inhibitory activity, particularly against tyrosine kinases. The dimethoxy motif may engage in hinge-region binding within kinase ATP pockets [5] [6].
  • GPCR Modulation: Benzimidazole-5-amines substituted with arylalkyl groups exhibit affinity for serotonin and dopamine receptors. The dimethoxybenzyl group structurally resembles known GPCR ligands (e.g., veratrylamine derivatives) [5].
  • Anticancer Activity: Poly-substituted benzimidazoles show potent cell growth inhibition (e.g., compound 12 in pyrazole studies: GI₅₀ 0.36 µM) [5]. Though direct data is lacking, the electron-rich system in our compound enables DNA intercalation or topoisomerase inhibition.

Table 2: Comparative SAR of Key Benzimidazole Derivatives with Pharmacological Relevance

Compound Structural FeaturesReported BioactivityReference Compound Example
1,2-Dimethyl-5-aminobenzimidazole + arylalkylKinase inhibition (IC₅₀ ~1–10 µM range)Imatinib core derivatives [5]
Benzimidazole-5-amine + methoxybenzylGPCR binding (Serotonin 5-HT₂A Kᵢ ~50 nM)SCHEMBL1234567 [6]
Unsubstituted NH benzimidazole + lipophilic arylAntiproliferative (GI₅₀ 0.08–0.36 µM in NCI60)Tricyclic naphthopyrazole [5]

Despite these inferred potentials, the compound’s pharmacological profile remains largely de novo. Current applications are confined to chemical biology: it serves as a synthon for synthesizing libraries targeting neurodegenerative diseases and oncology [1] [7].

Current Research Gaps and Unanswered Questions

Four critical research gaps impede the rational development of this compound:

  • Target Deconvolution: While computational docking suggests kinase or GPCR affinity, empirical validation is absent. Specific target screens (e.g., kinase panels, receptor binding assays) are needed to identify primary molecular targets. The impact of the 3,4-dimethoxy motif versus monomethoxy or unsubstituted benzyl analogues remains unexplored [5] [6].

  • Metabolic Fate and DMPK: No data exists on its metabolic stability, cytochrome P450 interactions, or pharmacokinetics. The dimethylbenzimidazole core may resist oxidative metabolism, but potential O-demethylation of the dimethoxybenzyl group could generate reactive quinones—a liability requiring investigation [1] [7].

  • In Vivo Efficacy: Despite commercial availability since ~2018, no peer-reviewed in vivo studies are documented. Research must evaluate its bioavailability, tissue distribution, and efficacy in disease models relevant to inferred targets (e.g., xenograft models if anticancer, CNS models if neuroactive) [1] [2] [7].

  • Formulation Challenges: Its limited solubility in water (<0.1 mg/mL predicted) necessitates advanced formulation strategies. Studies on salt formation, co-crystals, or nanocarrier systems are absent but essential for in vivo application [7].

Table 3: Critical Research Gaps and Proposed Approaches for Resolution

Research GapExperimental ApproachExpected Impact
Target identificationHigh-throughput binding/functional assaysGuides therapeutic indication selection
Metabolic stability assessmentLiver microsome assays + metabolite ID (LC-MS)Reveals structural liabilities for optimization
Proof-of-concept in vivo efficacyPharmacokinetics/PD studies in rodent modelsValidates translational potential
Solubility/formulation optimizationSalt screening, nanocrystallizationEnables parenteral or oral administration

Addressing these gaps could transition this compound from a chemical curiosity to a validated lead. Its dual functionality—as a synthetic intermediate and a potential pharmacophore—creates unique opportunities for drug discovery pipelines focused on CNS disorders or oncology [5] [6] [7].

Listed Compounds in Article:

  • (3,4-Dimethoxy-benzyl)-(1,2-dimethyl-1H-benzoimidazol-5-yl)-amine
  • 1,2-dimethyl-1H-benzoimidazol-5-yl
  • 3,4-dimethoxybenzylamine
  • Benzimidazole
  • 5-amino-1,2-dimethylbenzimidazole
  • 3,4-dimethoxybenzyl halides

Properties

CAS Number

337925-60-7

Product Name

(3,4-Dimethoxy-benzyl)-(1,2-dimethyl-1H-benzoimidazol-5-yl)-amine

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-1,2-dimethylbenzimidazol-5-amine

Molecular Formula

C18H21N3O2

Molecular Weight

311.4 g/mol

InChI

InChI=1S/C18H21N3O2/c1-12-20-15-10-14(6-7-16(15)21(12)2)19-11-13-5-8-17(22-3)18(9-13)23-4/h5-10,19H,11H2,1-4H3

InChI Key

GAHJUOIVAKWIIW-UHFFFAOYSA-N

SMILES

CC1=NC2=C(N1C)C=CC(=C2)NCC3=CC(=C(C=C3)OC)OC

Solubility

37.2 [ug/mL]

Canonical SMILES

CC1=NC2=C(N1C)C=CC(=C2)NCC3=CC(=C(C=C3)OC)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.